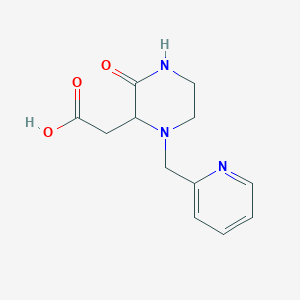![molecular formula C12H20N2O2 B359637 2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol CAS No. 819802-25-0](/img/structure/B359637.png)
2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol” is a chemical compound with the CAS Number: 819802-25-0. Its molecular weight is 224.3 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20N2O2/c1-10-2-3-12(16-10)9-14-6-5-13-8-11(14)4-7-15/h2-3,11,13,15H,4-9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Therapeutic Use of Piperazine Derivatives
Piperazine and its derivatives have been recognized for their broad pharmacological properties, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent applications. These compounds are essential in drug design due to their versatility and significant medicinal potential. Modifications in the substitution pattern on the piperazine nucleus can lead to substantial differences in the medicinal properties of the resultant molecules, highlighting the importance of structural variations in drug efficacy and specificity (Rathi et al., 2016).
Biochemical Interactions and Mechanisms
Piperazine derivatives interact with various receptors and biochemical pathways, offering insights into their mechanism of action in different therapeutic contexts. For instance, specific piperazine compounds have shown promise in targeting the NR2B subtype of NMDA receptors, suggesting potential applications in treating alcohol dependence. This interaction underlines the compound's ability to modulate neurotransmitter systems, which could explain its efficacy in neurological and psychiatric disorders (Nagy, 2004).
Potential Applications in Neurology
The versatility of piperazine derivatives extends to neurology, where their modulation of ion channels, including nicotinic acetylcholine receptors, has been studied. Understanding these interactions is crucial for developing new therapeutic strategies for cognitive enhancement and treating neurodegenerative diseases. For example, certain piperazine compounds have been explored for their ability to induce desensitization of nicotinic acetylcholine receptors without eliciting an antecedent agonist action, which could be beneficial in improving cognitive functions (Buccafusco et al., 2009).
Propriétés
IUPAC Name |
2-[1-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-10-2-3-12(16-10)9-14-6-5-13-8-11(14)4-7-15/h2-3,11,13,15H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNRNRPOGGRSQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCNCC2CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

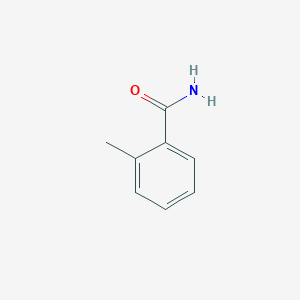
![[(2-Methylphenyl)amino]acetic acid](/img/structure/B359560.png)
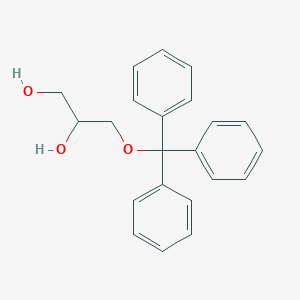
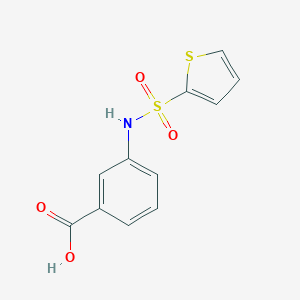

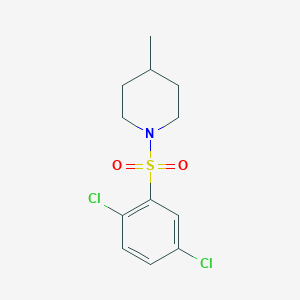
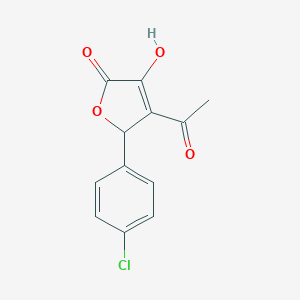

![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)
![2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B359643.png)

![2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B359646.png)
![2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B359648.png)
